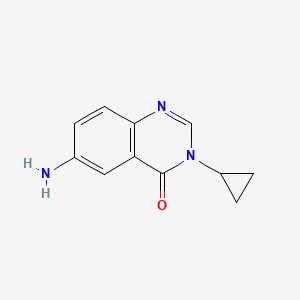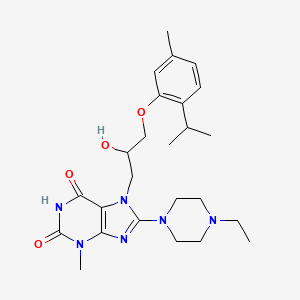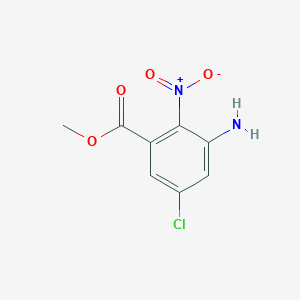
Methyl 3-amino-5-chloro-2-nitrobenzoate
Vue d'ensemble
Description
Methyl 3-amino-5-chloro-2-nitrobenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the nitrobenzoate family and is commonly referred to as MCANB. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of MCANB is not fully understood, but it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer. MCANB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. MCANB has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity, and MCANB may have potential as an HDAC inhibitor.
Biochemical and Physiological Effects:
MCANB has been shown to have potent anti-inflammatory and anticancer activities. It has been shown to inhibit the production of prostaglandins, which are mediators of inflammation. MCANB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to have low toxicity, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
MCANB has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. MCANB has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also limitations to the use of MCANB in lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential as a drug candidate. MCANB has also been shown to have poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MCANB. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the development of more potent analogs of MCANB for use as drug candidates. MCANB could also be studied in combination with other drugs to determine its potential as a combination therapy. Additionally, more research is needed to fully understand the mechanism of action of MCANB and its potential as an HDAC inhibitor.
Applications De Recherche Scientifique
MCANB has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation. MCANB has been shown to have potent anti-inflammatory and anticancer activities, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
methyl 3-amino-5-chloro-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-8(12)5-2-4(9)3-6(10)7(5)11(13)14/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAXPEIKSDVOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

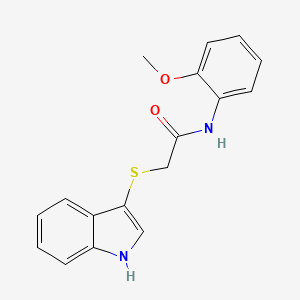
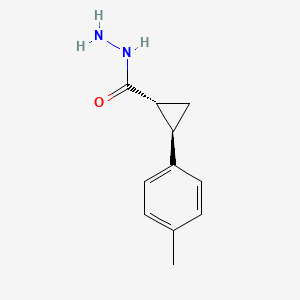
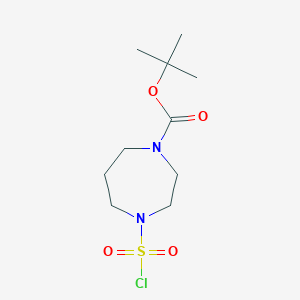
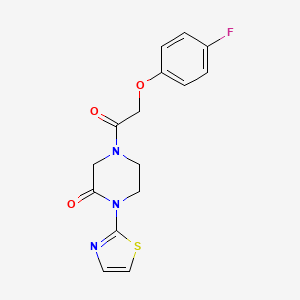
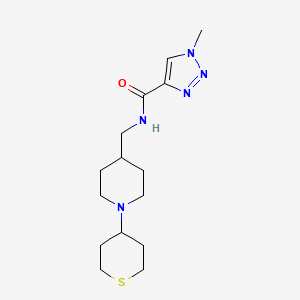
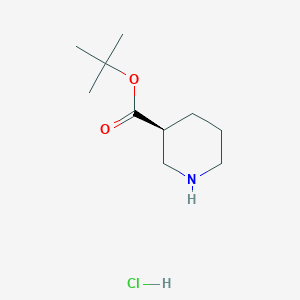
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2612117.png)

![7-(2-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2612124.png)
![(2E,NZ)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2612125.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2612127.png)
